2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c25-19-10-8-18(9-11-19)15-28-23(30)22-20(12-14-31-22)27-24(28)32-16-21(29)26-13-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-12,14H,4,7,13,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWCYCPBBLVWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the thieno[3,2-d]pyrimidine core and the presence of a fluorophenyl group, suggest a wide range of pharmacological effects.
Anticancer Activity
Research indicates that thienopyrimidine derivatives have shown promising anticancer properties. A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds with similar structural motifs exhibited IC50 values ranging from 1.18 µM to 8.83 µM against these cell lines, suggesting that our compound may also possess potent anticancer activity .
Enzyme Inhibition
Thienopyrimidine derivatives are often evaluated for their ability to inhibit key enzymes involved in cancer progression. The compound's structure suggests potential inhibitory activity against:
- Pim-1 kinase , which is implicated in cell survival and proliferation. Studies have shown that modifications in the thienopyrimidine structure can enhance Pim-1 inhibitory activity significantly .
Additionally, docking studies have revealed that halogenated phenyl groups (like fluorophenyl) can form strong interactions with enzyme active sites, potentially leading to enhanced inhibitory effects .
Antioxidant Activity
Compounds featuring thieno[3,2-d]pyrimidine cores have been reported to exhibit antioxidant properties. The presence of electron-withdrawing groups such as fluorine may contribute to this activity by stabilizing radical species generated during oxidative stress .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies on structurally similar compounds demonstrated a range of cytotoxic effects on cancer cell lines. For example, derivatives with similar thienopyrimidine structures showed IC50 values between 5 µM to 20 µM against MCF7 cells .
- Enzyme Inhibition Profiles : A comparative analysis of various thienopyrimidine derivatives indicated that those with fluorinated groups exhibited enhanced inhibition against COX-2 and LOX enzymes, which are involved in inflammatory processes .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide?
Methodological Answer: The compound’s synthesis typically involves sequential functionalization of the thienopyrimidinone core. Key steps include:
- Sulfanyl Group Introduction : Reacting the thieno[3,2-d]pyrimidinone precursor with a mercaptoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating intermediates, as impurities from incomplete reactions can reduce final yield .
- Yield Optimization : Metal-free conditions (e.g., NMP solvent at 120°C) improve selectivity for the desired product, avoiding side reactions from metal catalysts .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., acetamide derivatives) to confirm regiochemistry and stereochemistry .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts to verify substitution patterns (e.g., fluorophenyl methyl group at position 3 of the pyrimidinone ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₁FN₄O₂S₂) with <2 ppm error .
Q. What solvent systems are optimal for solubility studies of this compound?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF are ideal for initial solubility assays due to the compound’s hydrophobic thienopyrimidinone core and acetamide chain .
- Buffer Compatibility : Test phosphate-buffered saline (PBS) with 0.1% Tween-80 to mimic physiological conditions for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond in the sulfanyl group to assess susceptibility to hydrolysis or nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model interactions between the fluorophenylmethyl group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) to predict target engagement .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Assay Validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that may artifactually reduce potency .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., biphenyl) groups to modulate target selectivity .
- Bioisosteric Replacement : Substitute the thienopyrimidinone core with pyrido[2,3-d]pyrimidinone to enhance metabolic stability while retaining activity .
Q. What experimental designs minimize variability in reaction scalability?
Methodological Answer:
Q. How can reaction mechanisms involving the thieno[3,2-d]pyrimidinone core be elucidated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation into the 4-oxo group .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Key Notes
- Methodological Rigor : Advanced questions emphasize computational and statistical validation to address research-grade challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
